Biotin-PEG2-Azide
Biotin-PEG2-Azide
Biotin-PEG2-azide is PEG derivative containing a biotin group and an azide group. The azide group can react with either alkyne moiety in Cu(I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
Brand Name:
Vulcanchem
CAS No.:
1910803-72-3
VCID:
VC0521308
InChI:
InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Molecular Formula:
C16H28N6O4S
Molecular Weight:
400.5
Biotin-PEG2-Azide
CAS No.: 1910803-72-3
Cat. No.: VC0521308
Molecular Formula: C16H28N6O4S
Molecular Weight: 400.5
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Biotin-PEG2-azide is PEG derivative containing a biotin group and an azide group. The azide group can react with either alkyne moiety in Cu(I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. |
|---|---|
| CAS No. | 1910803-72-3 |
| Molecular Formula | C16H28N6O4S |
| Molecular Weight | 400.5 |
| IUPAC Name | N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
| Standard InChI | InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24) |
| Standard InChI Key | OVEZMVONEJMGLZ-YDHLFZDLSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator